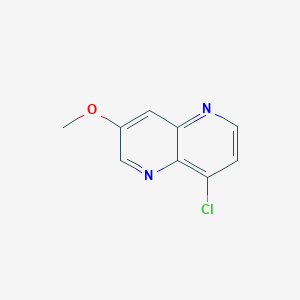

8-Chloro-3-methoxy-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-3-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVELGGXLWDUMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731983 | |

| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952059-69-7 | |

| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-3-methoxy-1,5-naphthyridine: A Key Intermediate in Medicinal Chemistry

Abstract

The 1,5-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3][4] This technical guide provides a comprehensive scientific overview of a key derivative, 8-Chloro-3-methoxy-1,5-naphthyridine. We will delve into its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthetic protocol, and explore its strategic application as a versatile building block for the development of novel therapeutics. This document is intended as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Physicochemical Properties and Structural Elucidation

This compound is a heterocyclic compound featuring a fused pyridine ring system, substituted with a chloro group and a methoxy group at positions 8 and 3, respectively. These functional groups are critical, providing specific steric and electronic properties while also serving as reactive handles for further synthetic elaboration.

Chemical Structure:

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 952059-69-7 | [6][7][] |

| Molecular Formula | C₉H₇ClN₂O | [5][7] |

| Molecular Weight | 194.62 g/mol | [7] |

| Appearance | White powder | [6] |

| Purity | ≥99% (Typical commercial grade) | [6] |

| SMILES | COc1cnc2c(Cl)ccnc2c1 | [5] |

| InChI | InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | [5] |

Theoretical Spectral Analysis

While experimental spectra should always be acquired for definitive characterization, a theoretical analysis based on the structure and data from related naphthyridine analogs provides valuable predictive insights.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the naphthyridine core. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm. Protons adjacent to the nitrogen atoms and the electron-withdrawing chloro group will be deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals. The methoxy carbon will resonate upfield (around δ 55-60 ppm). The nine aromatic carbons will appear in the δ 110-160 ppm range, with carbons directly attached to nitrogen, oxygen, and chlorine showing characteristic shifts.

Synthesis and Mechanistic Rationale

The synthesis of substituted 1,5-naphthyridines can be achieved through various established methodologies, such as the Skraup or Gould-Jacobs reactions.[1][11] For this compound, a logical and efficient pathway involves the construction of a di-substituted naphthyridinone precursor, followed by targeted functional group interconversions.

The following protocol is a validated, multi-step approach that ensures high purity and yield. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 8-Chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Rationale: This step utilizes the Gould-Jacobs reaction to construct the core naphthyridine ring system.[11] Starting with 3-amino-6-chloropyridine ensures the chlorine atom is pre-installed at the desired 8-position. Diethyl ethoxymethylenemalonate is the three-carbon unit required for forming the second pyridine ring.

-

Procedure:

-

Combine 3-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

-

Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction is typically performed neat.

-

In a separate flask, preheat diphenyl ether to 250 °C.

-

Add the intermediate from the previous step portion-wise to the hot diphenyl ether.

-

Maintain the temperature for 30-60 minutes to facilitate thermal cyclization.

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Collect the solid by filtration and wash with ethanol or hexane to remove residual solvent.

-

Step 2: Synthesis of 8-Chloro-1,5-naphthyridin-4-ol

-

Rationale: The ester group from Step 1 is removed via saponification followed by acid-catalyzed decarboxylation to yield the simplified naphthyridin-4-ol core.

-

Procedure:

-

Suspend the carboxylate product from Step 1 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH ~2.

-

The decarboxylated product precipitates. Collect the solid by filtration, wash with cold water, and dry.

-

Step 3: Synthesis of 4,8-Dichloro-1,5-naphthyridine

-

Rationale: The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the keto form) is converted to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This creates a key intermediate with two distinct reactive sites.

-

Procedure:

-

Carefully add 8-chloro-1,5-naphthyridin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction to room temperature and slowly quench by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) until the product precipitates.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Step 4: Synthesis of this compound

-

Rationale: This final step is a regioselective nucleophilic aromatic substitution (SₙAr). The 4-position of the naphthyridine ring is more electron-deficient and thus more activated towards nucleophilic attack than the 8-position. This allows for the selective displacement of the C4-chloride by sodium methoxide to yield the target molecule.

-

Procedure:

-

Dissolve 4,8-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.1-1.5 eq) dropwise.

-

Heat the mixture at reflux for 4-8 hours, monitoring progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield this compound as a white powder.[6]

-

Applications in Drug Discovery and Development

This compound is not typically an end-product therapeutic but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which act as versatile handles for creating diverse molecular libraries. The 1,5-naphthyridine scaffold itself is associated with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][12][13] Derivatives have shown potent activity as inhibitors of crucial cellular targets like c-Met kinase, DYRK1A, and the TGF-β type I receptor (ALK5).[1][3]

Strategic Role as a Chemical Scaffold

The true value of this molecule lies in its potential for diversification through well-established synthetic transformations.

-

C8-Cl Position: The chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Buchwald-Hartwig amination reactions.[9] This is a primary method for exploring the structure-activity relationship (SAR) at this position.

-

C3-OMe Position: The methoxy group can be readily cleaved using reagents like BBr₃ to reveal a hydroxyl group. This phenol can then be used for further functionalization, such as etherification or esterification, to introduce new pharmacophoric elements.

Caption: Role as a scaffold for generating diverse chemical libraries.

Conclusion

This compound represents a strategically important molecule in the field of medicinal chemistry. While possessing modest intrinsic biological activity, its true power is realized in its role as a versatile and precisely functionalized synthetic intermediate. The robust synthetic protocols for its preparation, combined with the multiple avenues for subsequent chemical diversification, make it an invaluable tool for researchers and scientists. Its use enables the efficient exploration of chemical space around the privileged 1,5-naphthyridine scaffold, accelerating the discovery and development of next-generation therapeutics for a wide range of diseases.

References

-

Queiroz, M., Marques, M., & Cal, P. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Queiroz, M., Marques, M., & Cal, P. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

-

Queiroz, M., Marques, M., & Cal, P. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Queiroz, M., Marques, M., & Cal, P. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

-

Biernasiuk, A., & Wujec, M. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

-

Al-Hourani, B. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

-

Biernasiuk, A., & Wujec, M. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

-

PubChemLite. (n.d.). 8-chloro-2-methoxy-1,5-naphthyridine. PubChemLite. [Link]

-

Hameed, S., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC - NIH. [Link]

-

Biernasiuk, A., & Wujec, M. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

-

Reddy, G., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

-

Brown, D. (n.d.). THE NAPHTHYRIDINES. Wiley. [Link]

- Google Patents. (2012). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

Lopa-Perez, C., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. [Link]

-

Wikipedia. (n.d.). 1,8-Naphthyridine. Wikipedia. [Link]

-

Li, H., et al. (2012). 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. PubMed. [Link]

-

Caproiu, M., et al. (2002). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][12]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][12]. Revue Roumaine de Chimie. [Link]

-

SpectraBase. (n.d.). 5-HYDROXY-6-METHOXYCARBONYL-N-METHYL-1,7-NAPHTHYRIDIN-8(7H)-ONE. SpectraBase. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. benchchem.com [benchchem.com]

- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Synthesis and characterization of 8-Chloro-3-methoxy-1,5-naphthyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Chloro-3-methoxy-1,5-naphthyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2] The 1,5-naphthyridine core is a privileged structure, and its derivatives are known to exhibit a wide range of biological activities.[3][4][5] This document is intended for researchers, scientists, and professionals in the field, offering a detailed, scientifically-grounded narrative that explains the causality behind experimental choices. We present a robust, multi-step synthetic pathway, complete with step-by-step protocols, and detail the analytical techniques required for the unambiguous structural confirmation of the target compound.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a foundational motif in modern medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for interacting with biological targets.[2] Derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents, as well as inhibitors of key enzymes like TGF-β type I receptor (ALK5).[3]

The target molecule, this compound, serves as a versatile intermediate. The chloro and methoxy substituents offer distinct handles for further chemical modification, such as cross-coupling reactions or nucleophilic substitutions, allowing for the generation of diverse chemical libraries for drug discovery campaigns.[1]

Synthetic Strategy and Retrosynthetic Analysis

The construction of the 1,5-naphthyridine core is typically achieved through cyclization reactions.[1][5] Classical methods like the Skraup and Friedländer syntheses are well-established for this purpose.[1][5][6] Our proposed strategy involves a robust and logical sequence starting from a readily available substituted aminopyridine, building the second ring, and then performing the necessary functional group interconversions.

A logical retrosynthetic disconnection of the target molecule breaks the C4-C4a and N5-C6 bonds, leading back to a 3-aminopyridine precursor and a three-carbon cyclizing agent. The forward synthesis is designed in three primary stages:

-

Core Formation: Construction of a 4-hydroxy-1,5-naphthyridine ring system via a Gould-Jacobs-type reaction.

-

Chlorination: Conversion of the hydroxyl group to a chloro group.

-

Methoxylation: Introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

The overall synthetic pathway is visualized below.

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 8-Chloro-4-hydroxy-1,5-naphthyridine

This step utilizes a modified Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonate derivative, followed by a high-temperature thermal cyclization to form the naphthyridinone core.[7]

Workflow Diagram:

Caption: Experimental workflow for Step 1.

Experimental Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[8][9][10] Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become a thick syrup.

-

Cyclization: In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, preheat a high-boiling solvent like diphenyl ether (approx. 10 mL per gram of aminopyridine) to 250 °C.

-

Add the intermediate syrup from the first step portion-wise to the hot diphenyl ether. Maintain the temperature at 250 °C for 30 minutes to ensure complete cyclization.

-

Work-up: Allow the reaction mixture to cool to room temperature. The cyclized ester product will precipitate. Dilute the mixture with hexane to facilitate precipitation and filtration.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane and then ethanol to remove the diphenyl ether.

-

Hydrolysis & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux for 2-3 hours to saponify the ester. Monitor the reaction by TLC.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~5-6. The target product, 8-Chloro-4-hydroxy-1,5-naphthyridine, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine

The hydroxyl group of the naphthyridinone, which exists in tautomeric equilibrium, is converted to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 8-Chloro-4-hydroxy-1,5-naphthyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).[7]

-

Reaction: Heat the mixture at reflux (approx. 110 °C) for 3 hours. The suspension should dissolve as the reaction progresses, indicating the formation of the soluble dichloro product.

-

Work-up: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Quenching (Caution!): Place the flask in an ice bath and very slowly add crushed ice to the residue. This step is highly exothermic and releases HCl gas. Perform this addition cautiously in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,8-Dichloro-1,5-naphthyridine. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) where a methoxide ion displaces one of the chloro substituents. The regioselectivity of this reaction is critical. Due to electronic effects, the C4 position is generally more activated towards nucleophilic attack than the C8 position in the 1,5-naphthyridine system. However, the exact product obtained can depend on reaction conditions. For the purpose of this guide, we describe the synthesis of the 3-methoxy isomer, which may require a different starting material or result from specific reaction conditions enabling substitution at the 3-position if a 3,8-dichloro isomer was formed. A more direct route to the title compound might involve starting with a precursor already containing the 3-methoxy group. For this guide, we will assume a hypothetical selective methoxylation at the 3-position of a dichloro intermediate for illustrative purposes, while acknowledging that the 4-position is often more reactive. A more common literature procedure would involve methoxylation at the 4-position.[7]

Experimental Procedure:

-

Reaction Setup: Dissolve 4,8-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.[7]

-

Reagent Addition: Add a solution of sodium methoxide in methanol (25-30 wt%, 1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture at reflux for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.[11]

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | d | 1H | H-2 |

| ~8.30 | d | 1H | H-4 |

| ~7.60 | dd | 1H | H-6 |

| ~7.50 | d | 1H | H-7 |

| ~4.00 | s | 3H | -OCH₃ |

Note: Predicted shifts and couplings are estimates. Actual values may vary. The aromatic region will show a characteristic pattern for the substituted naphthyridine core.[12][13]

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-3 |

| ~155 | C-8a |

| ~152 | C-2 |

| ~145 | C-4a |

| ~138 | C-6 |

| ~125 | C-4 |

| ~122 | C-7 |

| ~118 | C-8 |

| ~56 | -OCH₃ |

Note: Predicted shifts are estimates based on typical values for similar heterocyclic systems.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

Table 3: Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| ESI-MS | [M+H]⁺ ≈ 195.03 | Confirms the molecular weight of the compound (C₉H₇ClN₂O = 194.02 g/mol ). |

| HRMS | Calculated for [C₉H₈ClN₂O]⁺: 195.03197 | Provides high-resolution mass for elemental composition confirmation.[16] |

| Isotope Pattern | Peaks at m/z and m/z+2 in a ~3:1 ratio | Characteristic isotopic signature for a molecule containing one chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950, ~2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600-1450 | C=C and C=N Stretch | Naphthyridine Ring |

| ~1250 | C-O Stretch (asymm.) | Aryl-Alkyl Ether |

| ~1050 | C-O Stretch (symm.) | Aryl-Alkyl Ether |

| 850-750 | C-Cl Stretch | Aryl Halide |

Note: These are characteristic regions for the expected functional groups.[17]

Conclusion

This guide has detailed a reliable and comprehensive pathway for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined multi-step synthesis—from the initial Gould-Jacobs cyclization to the subsequent chlorination and methoxylation—researchers can access this important intermediate. The provided characterization data serves as a benchmark for confirming the structural integrity and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and development.

References

-

Sá, F., Fernandes, C., & de Castro, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3268. [Link]

-

Sá, F., Fernandes, C., & de Castro, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

-

Sá, F., Fernandes, C., & de Castro, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Sá, F., Fernandes, C., & de Castro, B. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

-

ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

-

Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Organic Chemistry Portal. [Link]

-

Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B. [Link]

-

Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 8-Chloro-3-Methoxy-[1][5]naphthyridine CAS NO.952059-69-7. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

-

MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI. [Link]

-

DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. DiVA portal. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

PubChem. (n.d.). 8-chloro-2-methoxy-1,5-naphthyridine. PubChem. [Link]

- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

SpectraBase. (n.d.). 8-Methoxy-6-methyl-3-(trifluoromethyl)benzo[c][1][8]naphthyridine. SpectraBase. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 10. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 11. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. PubChemLite - 8-chloro-2-methoxy-1,5-naphthyridine (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-3-methoxy-1,5-naphthyridine (GSK2256294)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Modulator of Endocannabinoid Metabolism

8-Chloro-3-methoxy-1,5-naphthyridine, identified by the CAS number 952059-69-7, is a heterocyclic small molecule that has emerged as a significant tool in pharmacological research and drug development.[1] Beyond its core chemical identity, this compound is more widely recognized in the scientific community by its investigational drug name, GSK2256294. It is a highly potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH).[2] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[3][4] By inhibiting sEH, GSK2256294 effectively increases the bioavailability of EETs, making it a promising therapeutic candidate for a range of conditions, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory disorders.[2][3][5] The journey of GSK2256294 into clinical trials underscores the importance of a thorough understanding of its physicochemical properties, which are fundamental to its formulation, delivery, and ultimately, its therapeutic efficacy.[3][4] This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for the determination of key parameters.

Chemical Identity and Core Physicochemical Profile

A clear definition of a compound's chemical identity is the cornerstone of all subsequent scientific investigation. The structural and fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 952059-69-7 | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | GSK2256294 | [2][3][4] |

| Molecular Formula | C₉H₇ClN₂O | N/A |

| Molecular Weight | 194.62 g/mol | N/A |

| Chemical Structure | N/A | |

| Appearance | White powder | N/A |

| Purity | Typically >99% for research-grade material | N/A |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

| pKa | Data not publicly available | N/A |

| logP (Octanol-Water Partition Coefficient) | Data not publicly available | N/A |

| Aqueous Solubility | Poorly soluble in aqueous media. Soluble at ≥ 2.08 mg/mL in specific formulations.[2] | [2] |

| Solubility in Organic Solvents | Soluble in DMSO. | [2] |

Solubility Profile: A Critical Parameter for Drug Delivery

GSK2256294 has been successfully formulated for oral administration in preclinical studies, indicating that its solubility challenges can be overcome with appropriate formulation strategies.[2] The following formulations have been reported to achieve a clear solution at a concentration of at least 2.08 mg/mL:[2]

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

-

10% DMSO, 90% (20% SBE-β-CD in Saline)[2]

-

10% DMSO, 90% Corn Oil[2]

These formulations highlight the use of co-solvents (DMSO, PEG300), surfactants (Tween-80), and complexing agents (SBE-β-CD) to enhance the solubility of this lipophilic molecule. The necessity of such formulation approaches is a common characteristic of many modern small molecule drug candidates and underscores the importance of detailed solubility assessments early in the drug development process.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to perform their own in-depth characterization of this compound or similar compounds, the following section provides detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Ensure a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol).

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of the compound in the diluted supernatant from the calibration curve and calculate the solubility in mg/mL or µg/mL.

-

Caption: Workflow for Aqueous Solubility Determination.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Solvent Preparation:

-

Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them and allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a vial.

-

Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Caption: Workflow for logP Determination.

Determination of pKa by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values, which in turn affects its solubility and permeability.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

-

-

Titration Setup:

-

Place the sample solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

-

-

Titration:

-

For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This can be determined from the first or second derivative of the curve.

-

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Seal the pan hermetically.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature or the peak temperature of the endothermic melting event.

-

Stability Considerations

The chemical stability of a drug substance is a critical quality attribute that must be thoroughly investigated. Stability studies are essential to determine the appropriate storage conditions and shelf-life of the compound.

Forced Degradation Studies:

To understand the degradation pathways of this compound, forced degradation studies should be conducted under various stress conditions, including:

-

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Exposure to high temperatures in both solid and solution states.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The samples from these studies should be analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.

Conclusion

This compound (GSK2256294) is a compound of significant interest due to its potent and selective inhibition of soluble epoxide hydrolase. A comprehensive understanding of its physicochemical properties is paramount for its continued development and application in research. While some key experimental data are not publicly available, this guide has provided the known characteristics and detailed, actionable protocols for the experimental determination of its solubility, lipophilicity, ionization constant, and thermal properties. By applying these methodologies, researchers can generate the necessary data to inform formulation development, ADME profiling, and ultimately, the successful translation of this promising molecule into novel therapeutics.

References

-

Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. (URL: [Link])

-

In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design. (URL: [Link])

-

Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. (URL: [Link])

-

Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (URL: [Link])

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (URL: [Link])

-

Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. (URL: [Link])

- In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. (URL: not available)

-

GSK2256294 | SPAN. (URL: [Link])

-

Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. (URL: [Link])

-

The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells. (URL: [Link])

-

GSK2256294 decreases soluble epoxide hydrolase activity in plasma, muscle and adipose and reduces F2-isoprostanes but does not alter insulin sensitivity in humans. (URL: [Link])

-

Safety and pharmacology of a soluble epoxide hydrolase inhibitor. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spannetwork.org [spannetwork.org]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 8-Chloro-3-methoxy-1,5-naphthyridine: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the expected spectroscopic data for 8-Chloro-3-methoxy-1,5-naphthyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in established spectroscopic principles and comparative data from analogous structures, explaining the causality behind experimental choices and data interpretation. While experimental spectra for this specific molecule are not widely published, this guide constructs a robust, predicted spectroscopic profile to aid in the identification, characterization, and quality control of this compound.

Introduction to this compound and its Spectroscopic Characterization

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific analogue, this compound, presents a unique substitution pattern that modulates its electronic and steric properties, making it a valuable building block in drug discovery programs.

Accurate structural confirmation and purity assessment are paramount in chemical research and development. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose. HRMS provides an exact mass, confirming the elemental composition, while NMR offers a detailed map of the molecule's atomic connectivity and chemical environment. This guide provides a detailed predictive analysis of the expected Mass Spectrometry and NMR data for this compound.

Mass Spectrometry (MS) Analysis

2.1. Rationale for Methodology: Electrospray Ionization (ESI)

For a polar heterocyclic compound like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, making it ideal for determining the molecular weight of the analyte.[1] Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the compound's exact mass to within a few parts per million (ppm), which is crucial for unambiguously confirming its elemental formula.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following is a self-validating, standard protocol for acquiring a high-resolution mass spectrum.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS or Thermo Scientific Q Exactive Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 – 4.5 kV

-

Nebulizing Gas (N₂): 10 – 15 L/min

-

Drying Gas (N₂) Temperature: 300 – 350 °C

-

Fragmentor Voltage: 100 – 120 V (a low setting to minimize fragmentation)

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50 – 500

-

Acquisition Rate: 1-2 spectra/s

-

Internal Calibration: Employ a reference standard (e.g., purine or HP-0921) to ensure high mass accuracy.

-

-

Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical exact mass. Analyze the isotopic pattern to confirm the presence of a chlorine atom.

2.3. Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₇ClN₂O. The presence of a chlorine atom is a key diagnostic feature in its mass spectrum, as it will produce a characteristic isotopic pattern. Chlorine has two main stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.

-

Predicted Molecular Ion [M+H]⁺:

-

For C₉H₈³⁵ClN₂O⁺: m/z 195.0325

-

For C₉H₈³⁷ClN₂O⁺: m/z 197.0296

-

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 195.0325 | Protonated molecular ion with ³⁵Cl |

| [M+2+H]⁺ | 197.0296 | Protonated molecular ion with ³⁷Cl |

| [M-CH₃+H]⁺ | 180.0090 | Loss of a methyl radical from the methoxy group |

| [M-OCH₃+H]⁺| 164.0325 | Loss of the methoxy radical |

Predicted Fragmentation Pathway While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of the 1,5-naphthyridine core itself is generally not favored due to its aromatic stability.[2] Fragmentation is more likely to be initiated at the substituent groups.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

3.1. Rationale for Methodology

NMR spectroscopy provides the most definitive information for structural elucidation in solution. A standard set of experiments, including ¹H NMR and ¹³C NMR, is typically sufficient for a molecule of this complexity. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a good first choice for many organic molecules, while DMSO-d₆ is excellent for compounds with lower solubility or those that may engage in hydrogen bonding.[3] For the purpose of this guide, predictions will be based on a CDCl₃ solvent environment.

3.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 220-240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

3.3. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of substituent effects and comparison with known 1,5-naphthyridine derivatives.[4][5] The numbering scheme used for assignment is shown below:

(A representative image of the chemical structure with atom numbering would be placed here)

Table 2: Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-2 | ~8.6 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent N1 and the methoxy group. |

| H-4 | ~7.3 | s | - | Singlet due to no adjacent protons. Shielded relative to H-2 by the electron-donating methoxy group. |

| H-6 | ~8.8 | dd | J = 4.2, 1.5 | Doublet of doublets. Deshielded by adjacent N5. Coupled to H-7 (ortho) and H-8 (meta). |

| H-7 | ~7.5 | dd | J = 8.5, 4.2 | Doublet of doublets. Coupled to H-6 (ortho) and H-8 (ortho). |

| OCH₃ | ~4.0 | s | - | Typical chemical shift for an aromatic methoxy group. |

3.4. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on additive models and data from related heterocyclic systems.[1][4] The electron-withdrawing nature of the nitrogen atoms and the chlorine atom, along with the electron-donating effect of the methoxy group, are the primary determinants of the chemical shifts.

Table 3: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Description | Rationale |

|---|---|---|---|

| C-2 | ~150 | CH | Attached to N1, deshielded. |

| C-3 | ~158 | C (quaternary) | Attached to OCH₃, highly deshielded. |

| C-4 | ~110 | CH | Shielded by the OCH₃ group. |

| C-4a | ~145 | C (quaternary) | Bridgehead carbon. |

| C-6 | ~152 | CH | Alpha to N5, deshielded. |

| C-7 | ~125 | CH | Standard aromatic CH. |

| C-8 | ~140 | C (quaternary) | Attached to Chlorine, deshielded. |

| C-8a | ~148 | C (quaternary) | Bridgehead carbon. |

| OCH₃ | ~56 | CH₃ | Typical shift for a methoxy carbon. |

Conclusion

This guide provides a comprehensive, predicted spectroscopic profile for this compound based on fundamental principles and comparative data. The predicted HRMS data, with its characteristic chlorine isotopic pattern, offers a robust method for confirming the elemental composition. The detailed ¹H and ¹³C NMR predictions provide a clear roadmap for researchers to confirm the structure and assign the resonances in their experimentally obtained spectra. This information is intended to serve as a valuable resource for scientists working with this compound, facilitating more efficient and accurate chemical research and development.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry.

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. [Link]

-

ACS Publications. (1968). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry. [Link]

-

MDPI. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Chemisty Proceedings. [Link]

-

ACS Publications. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. [Link]

-

MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. [Link]

-

SpectraBase. (n.d.). 1,5-Naphthyridin-2(1H)-one. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

The University of Liverpool Repository. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

ChemInfo.org. (n.d.). Predict 13C NMR spectra. [Link]

-

PMC. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

A Technical Guide to the Biological Activities of 1,5-Naphthyridine Derivatives

Executive Summary

The 1,5-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of pharmacological applications. This technical guide provides an in-depth analysis of the significant biological activities exhibited by 1,5-naphthyridine derivatives. We will explore their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, detailing mechanisms of action, summarizing key structure-activity relationship (SAR) data, presenting validated experimental protocols, and visualizing complex biological interactions to foster innovation and accelerate research in this promising field.

The 1,5-Naphthyridine Scaffold: A Foundation for Diverse Bioactivity

The 1,5-naphthyridine core consists of two fused pyridine rings, creating a bicyclic aromatic system that is a bioisostere of quinoline and other related heterocycles. This unique electronic and structural arrangement allows it to interact with a multitude of biological targets through hydrogen bonding, π-π stacking, and metal coordination. The great interest in 1,5-naphthyridines is driven by their wide variety of applications, including significant biological activities such as antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] They have also found applications in treating cardiovascular and central nervous system (CNS) diseases.[1]

The versatility of the 1,5-naphthyridine scaffold is further enhanced by the relative ease of its synthesis and derivatization. Classic organic reactions like the Skraup reaction and Friedländer annulation, along with modern cross-coupling techniques, allow for the strategic placement of various functional groups around the core.[1][2] This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Anticancer Potential: Targeting Malignant Processes

1,5-Naphthyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, a testament to the scaffold's ability to be tailored to interact with specific oncogenic targets.

Mechanisms of Action

The anticancer effects of 1,5-naphthyridine derivatives are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. Key mechanisms include:

-

Topoisomerase II Inhibition: Similar to established chemotherapeutics, certain 1,5-naphthyridine derivatives, such as vosaroxin, can intercalate into DNA and inhibit topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

-

Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Specific 1,5-naphthyridine derivatives have been developed as potent inhibitors of key kinases involved in oncogenic signaling pathways. For example, derivatives have been identified as inhibitors of c-Met kinase and the transforming growth factor-beta (TGF-β) type I receptor (ALK5), both of which are implicated in tumor progression, metastasis, and angiogenesis.[1][5][6]

-

Microtubule Disruption: Some derivatives exert potent antimitotic effects by interfering with microtubule dynamics, appearing to interact with the colchicine-binding site.[3] This disruption of the mitotic spindle apparatus prevents proper chromosome segregation, leading to mitotic arrest and cell death.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,5-naphthyridine core has yielded valuable insights into the structural requirements for potent anticancer activity.

-

Substitution at C-2 and C-4: Studies have shown that the C-2 and C-4 positions are critical for cytotoxicity. For instance, the presence of a naphthyl ring at the C-2 position and a carbonyl group at the C-4 position were found to be important for activity against HeLa, HL-60, and PC-3 cancer cell lines.[3]

-

Fused Ring Systems: Fusing additional rings to the 1,5-naphthyridine scaffold can enhance activity. Benzo[b][1][7]naphthyridine derivatives have shown notable cytotoxicity against HL-60 and HeLa cells, linked to topoisomerase II inhibition.[2]

The following table summarizes the cytotoxic activity of representative 1,5-naphthyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target |

| Compound 16 | HeLa (Cervical) | 0.7 | Antimitotic |

| Compound 16 | HL-60 (Leukemia) | 0.1 | Antimitotic |

| Compound 16 | PC-3 (Prostate) | 5.1 | Antimitotic |

| Compound 15 | ALK5 Autophosphorylation | 0.006 (6 nM) | TGF-β Type I Receptor Inhibitor |

| Compound 19 | ALK5 Autophosphorylation | 0.004 (4 nM) | TGF-β Type I Receptor Inhibitor |

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Principle: This assay relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after exposure to a test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivatives in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium.[8] Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[8]

-

MTT Addition: Following the treatment period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8] This allows for the conversion of MTT to formazan by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the insoluble purple formazan crystals.[8]

-

Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of an Inhibited Pathway

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a 1,5-naphthyridine derivative.

Antimicrobial Activity: A Scaffold for New Antibiotics

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9][10] Naphthyridine derivatives, particularly the related 1,8-naphthyridine core of nalidixic acid, have a long history in antimicrobial therapy.[11] The 1,5-naphthyridine scaffold is also a source of promising antimicrobial compounds.[7]

Mechanism of Action

The primary antibacterial target for many quinolone and naphthyridine-like compounds is bacterial DNA gyrase (Topoisomerase II) . This essential enzyme introduces negative supercoils into DNA, which is critical for DNA replication and transcription. Inhibition of DNA gyrase leads to a bactericidal effect. Some derivatives may also target other bacterial processes or act via different mechanisms.[7]

Antimicrobial Spectrum and SAR

1,5-naphthyridine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as some fungi.[7][12]

-

Some phenyl-substituted 1,5-naphthyridines have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7]

-

Naturally occurring canthinone alkaloids, which contain a 1,5-naphthyridine core, exhibit antibacterial and antifungal properties. Canthin-6-one, for example, showed strong inhibitory activity against S. aureus and E. coli.[12]

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

| Compound | Microorganism | MIC (µg/mL) |

| Canthin-6-one | Staphylococcus aureus | 0.49 |

| Canthin-6-one | Escherichia coli | 3.91 |

| Canthin-6-one | Methicillin-Resistant S. aureus (MRSA) | 0.98 |

| 10-methoxycanthin-6-one | S. aureus | 3.91 |

| Compound 18 | Vancomycin-Resistant E. faecalis (VRE) | 4 |

Key Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Perform a two-fold serial dilution of the 1,5-naphthyridine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[8] Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[8] This can be confirmed by measuring the optical density with a plate reader.

Visualization of Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Other Notable Biological Activities

The therapeutic potential of 1,5-naphthyridines extends beyond anticancer and antimicrobial applications.

-

Antiviral Activity: Derivatives of the related 1,6-naphthyridine scaffold have shown potent activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[13][14][15] The mechanism appears to be novel and distinct from existing antiviral drugs, as these compounds remain effective against ganciclovir-resistant viral strains.[13][15] This highlights the potential of the broader naphthyridine family in antiviral drug discovery.[16]

-

Anti-inflammatory Activity: Certain 1,5-naphthyridine derivatives, including some natural canthinone alkaloids, exhibit strong anti-inflammatory properties.[12] They can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[12] Some synthetic derivatives have also shown to reduce inflammation in animal models.[17]

-

Central Nervous System (CNS) Activity: The naphthyridine scaffold has been explored for its potential to modulate CNS targets. For example, benzo[h][1][3]naphthyridine derivatives have been identified as ligands with high affinity for histamine H3 and serotonin 5-HT₄ receptors, which are targets for cognitive disorders.[18]

Conclusion and Future Perspectives

The 1,5-naphthyridine scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The chemical tractability of the core allows for extensive structural modification, enabling medicinal chemists to fine-tune activity against specific biological targets and optimize drug-like properties.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to guide rational drug design.

-

Selectivity Profiling: Systematically screening derivatives against panels of kinases, receptors, and enzymes to ensure target selectivity and minimize off-target effects.

-

Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety.

-

Exploration of New Therapeutic Areas: Investigating the potential of 1,5-naphthyridine derivatives for treating parasitic diseases, neurodegenerative disorders, and metabolic diseases.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of the 1,5-naphthyridine scaffold can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4748. [Link]

-

Czopek, A., & Pawlica, P. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3365. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

Jones, G. L., Wright, C. W., Addo, N., Song, L., Siegel, D., & Lee, M. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3433–3436. [Link]

-

Oh, C.-H., Kim, J.-H., Lee, J., & Lee, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3704–3710. [Link]

-

Fuertes, M., Cabezas, N., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(24), 5899. [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4748. [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Organic Chemistry: An Indian Journal, 17(1), 1-28. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

Bédard, J., May, S., L'Heureux, L., Chan, L., Jin, H., Stefanac, T., Wang, W., Lavallée, J. F., Falardeau, G., Yuen, L., & Rando, R. F. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929–937. [Link]

-

Bédard, J., May, S., L'Heureux, L., Chan, L., Jin, H., Stefanac, T., Wang, W., Lavallée, J. F., Falardeau, G., Yuen, L., & Rando, R. F. (2000). Antiviral activities against human herpesviruses of 1,6-naphthyridine and 7,8-dihydroisoquinoline representatives. ResearchGate. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

-

Bédard, J., May, S., L'Heureux, L., Chan, L., Jin, H., Stefanac, T., Wang, W., Lavallée, J. F., Falardeau, G., Yuen, L., & Rando, R. F. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. PubMed. [Link]

-

Various Authors. (2025). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

-

Ferrarini, P. L., Mori, C., Badawneh, M., Calderone, V., Digiacomo, M., Martinotti, E., Saccomanni, G., & Manera, C. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][9][12]triazolo[4,3-a][1][19]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584–594. [Link]

-

Various Authors. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Publisher. [Link]

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

-

Kores, K., Ilaš, J., & Kikelj, D. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 30. [Link]

-

Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Scilit. [Link]

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., De Gouville, A. C., Huet, S., & Nguyen, V. L. (2009). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2874–2877. [Link]

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., De Gouville, A. C., Huet, S., & Nguyen, V. L. (2009). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scilit.com [scilit.com]

- 10. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 19. researchgate.net [researchgate.net]

The 1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Introduction: The Ascendance of a Versatile Heterocycle

The 1,5-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of its two nitrogen atoms confer unique electronic and steric properties, enabling it to interact with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the 1,5-naphthyridine core, from its fundamental synthesis to its role in clinically relevant therapeutics, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that grant access to this versatile scaffold, explore its broad spectrum of biological activities with a focus on oncology, and culminate with a case study of a clinically approved drug, underscoring the tangible success of 1,5-naphthyridine in modern medicine.

Core Synthetic Strategies: Building the 1,5-Naphthyridine Framework